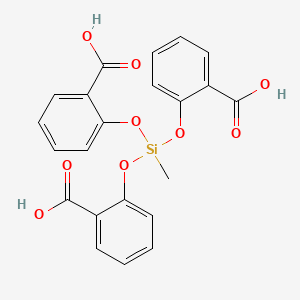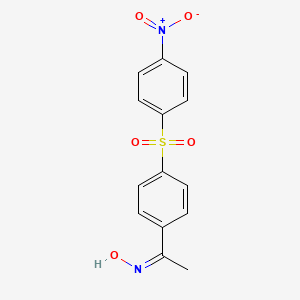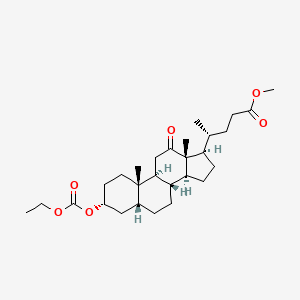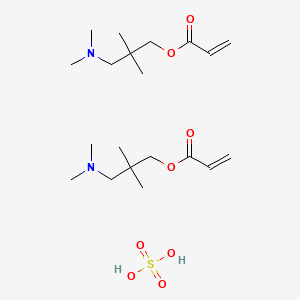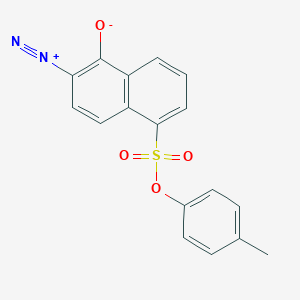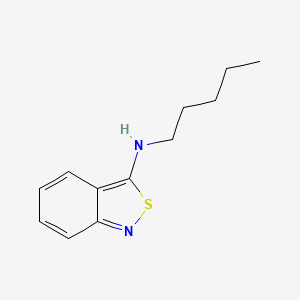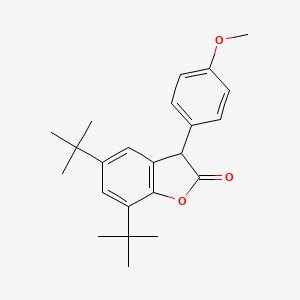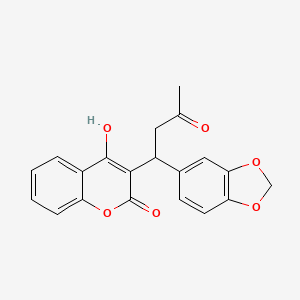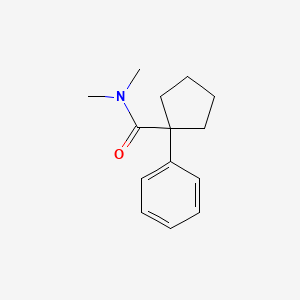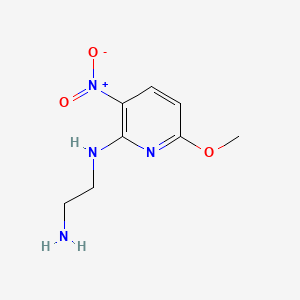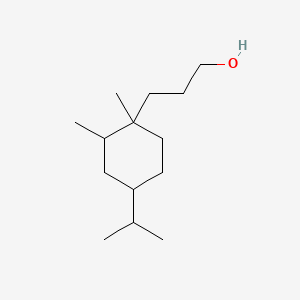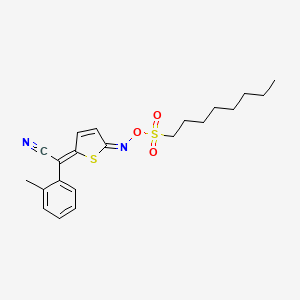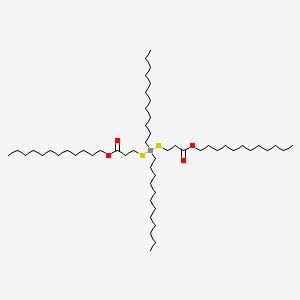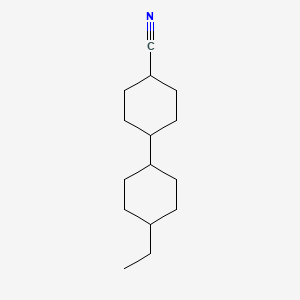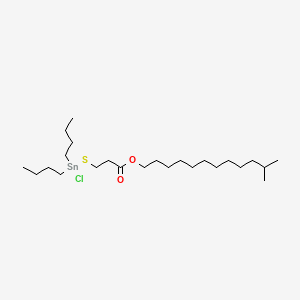
Isotridecyl 3-((dibutylchlorostannyl)thio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves the reaction of isotridecyl alcohol with 3-[(dibutylchlorostannyl)thio]propionic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester bond. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chlorostannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethanes.
Triphenyltin hydroxide: Employed as a pesticide.
The uniqueness of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
84788-16-9 |
|---|---|
Formule moléculaire |
C24H49ClO2SSn |
Poids moléculaire |
555.9 g/mol |
Nom IUPAC |
11-methyldodecyl 3-[dibutyl(chloro)stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S.2C4H9.ClH.Sn/c1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;;/h15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
Clé InChI |
OIXIYYAZKGYDNG-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


